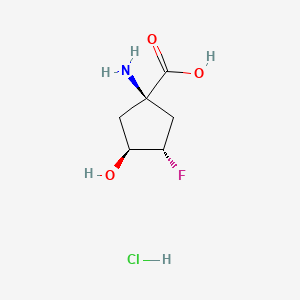
rel-(1R,3S,4S)-1-Amino-3-fluoro-4-hydroxycyclopentanecarboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,3S,4S)-1-amino-3-fluoro-4-hydroxycyclopentane-1-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C6H11ClFNO3 and a molecular weight of 199.61 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to a cyclopentane ring, along with a carboxylic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rel-(1R,3S,4S)-1-amino-3-fluoro-4-hydroxycyclopentane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine source is introduced to the cyclopentane ring.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which may involve the use of oxidizing agents.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, alkylating agents.
Hydrolysis conditions: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted cyclopentane derivatives.
Hydrolysis: Formation of amino acids and other breakdown products.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: : It is used in biochemical studies to understand the interactions of amino acids and their derivatives with biological systems.
Industry: : It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of Rel-(1R,3S,4S)-1-amino-3-fluoro-4-hydroxycyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with target proteins, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. The hydroxyl and carboxylic acid groups can participate in various biochemical reactions, influencing the compound’s overall activity. The exact pathways and molecular targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1-amino-3-fluoro-4-hydroxycyclopentane-1-carboxylic acid: Lacks the hydrochloride salt form, which may affect its solubility and stability.
1-amino-3-chloro-4-hydroxycyclopentane-1-carboxylic acid hydrochloride: Similar structure but with a chlorine atom instead of fluorine, which can alter its reactivity and biological activity.
1-amino-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid hydrochloride: Contains a cyclohexane ring instead of a cyclopentane ring, affecting its steric properties and interactions.
Uniqueness: : Rel-(1R,3S,4S)-1-amino-3-fluoro-4-hydroxycyclopentane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The hydrochloride salt form also enhances its solubility, making it more versatile for various applications.
Properties
Molecular Formula |
C6H11ClFNO3 |
|---|---|
Molecular Weight |
199.61 g/mol |
IUPAC Name |
(1R,3S,4S)-1-amino-3-fluoro-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H10FNO3.ClH/c7-3-1-6(8,5(10)11)2-4(3)9;/h3-4,9H,1-2,8H2,(H,10,11);1H/t3-,4-,6-;/m0./s1 |
InChI Key |
LPPZKJREUYMGMM-NXYGYYFTSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C[C@]1(C(=O)O)N)F)O.Cl |
Canonical SMILES |
C1C(C(CC1(C(=O)O)N)F)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















